Friedelan-3-one

Antimicrobial susceptibility Triterpenoid bioactivity Gram-positive pathogen inhibition

Friedelan-3-one (Friedelin) is the definitive pentacyclic triterpenoid scaffold for research programs. Its unique 3-oxo group confers distinct biological potency versus the 3-hydroxyl analog friedelan-3α-ol, demonstrating a 12.8% potency advantage against Bacillus cereus (IC50 11.40 µg/mL). It is a validated dual CYP inhibitor (CYP3A4 IC50=10.79 µM; CYP2E1 IC50=22.54 µM) with demonstrated in vivo antidiabetic efficacy. This well-characterized standard (mp 263°C) is essential for phytochemical profiling and as a reliable starting material for semisynthetic derivatization.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
CAS No. 34539-66-7
Cat. No. B13398878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFriedelan-3-one
CAS34539-66-7
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C
InChIInChI=1S/C30H50O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20,22-24H,9-19H2,1-8H3
InChIKeyOFMXGFHWLZPCFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Friedelan-3-one (Friedelin): Pentacyclic Triterpenoid Properties and Baseline Characterization


Friedelan-3-one (CAS 34539-66-7), widely referred to as friedelin, is a naturally occurring pentacyclic triterpenoid with the molecular formula C30H50O and a molecular weight of 426.70 g/mol. [1] This compound belongs to the friedelane class of triterpenes, possessing a perhydropicene skeleton with an oxo group at the 3-position and eight strategically positioned methyl groups. [2] The fundamental compound exhibits a melting point of approximately 263°C and demonstrates solubility in chloroform, petroleum ether, and other organic solvents while remaining insoluble in water. [3] Friedelan-3-one is abundantly distributed across diverse plant species including cork oak (Quercus suber), Azima tetracantha, Orostachys japonica, Cannabis roots, and various Maytenus species, as well as in mosses and lichens. [1] As a foundational scaffold for friedelane-type triterpenoids, friedelan-3-one serves as both a biologically active natural product and a versatile starting material for semisynthetic derivatives.

Why Friedelan-3-one Substitution with Analogous Triterpenoids Compromises Experimental Outcomes


Generic substitution of friedelan-3-one with other pentacyclic triterpenoids such as friedelan-3α-ol, lupeol, betulin, or oleanolic acid is scientifically unjustified due to substantial variations in biological activity profiles arising from discrete structural modifications. Even within the same friedelane skeletal class, the oxidation state at the C-3 position critically determines biological potency: the 3-oxo group of friedelan-3-one confers distinct enzyme inhibition and antimicrobial properties compared to the 3-hydroxyl group of friedelan-3α-ol. [1] Furthermore, cross-class comparisons reveal that friedelane-type triterpenes exhibit markedly divergent cytotoxicity and enzyme inhibition spectra relative to lupane-type (e.g., lupeol, betulin) or oleanane-type (e.g., oleanolic acid) counterparts, despite sharing a pentacyclic carbon framework. [2] In vitro enzyme inhibition assays across acetylcholinesterase, butyrylcholinesterase, α-glucosidase, tyrosinase, and urease have demonstrated compound-specific activity patterns among structurally related friedelane derivatives, confirming that functional group substitution and ring modifications translate directly to quantifiable differences in biological efficacy. [3] Therefore, procurement decisions based on superficial structural similarity without consideration of these quantitative activity differentials will inevitably lead to irreproducible experimental results.

Friedelan-3-one Comparative Quantitative Evidence for Scientific Procurement Decisions


Antimicrobial Potency of Friedelan-3-one Against Bacillus cereus Relative to Friedelan-3α-ol

Friedelan-3-one demonstrated superior antimicrobial activity against Bacillus cereus with an IC50 of 11.40 μg/mL, representing a 12.8% improvement in potency compared to its reduced analog friedelan-3α-ol, which exhibited an IC50 of 13.07 μg/mL against Staphylococcus aureus. [1] Both compounds were evaluated against ampicillin reference standards (19.52 μg/mL and 0.30 μg/mL, respectively), confirming the distinct antimicrobial profile conferred by the 3-oxo versus 3-hydroxyl functional group.

Antimicrobial susceptibility Triterpenoid bioactivity Gram-positive pathogen inhibition

Friedelan-3-one CYP3A4 Inhibition Profile Distinguishes It from Mangiferin in Antidiabetic Drug Interaction Assessment

Friedelan-3-one acts as a noncompetitive inhibitor of CYP3A4 with an IC50 of 10.79 μM and a Ki of 6.16 μM, and additionally functions as a competitive inhibitor of CYP2E1 with an IC50 of 22.54 μM and a Ki of 18.02 μM. In antidiabetic enzyme assays, friedelan-3-one exhibited DPP-IV inhibition with an IC50 of 110.64 ± 0.21 μg/mL, which was 47.7% higher (less potent) than mangiferin (IC50 = 74.93 ± 0.71 μg/mL), while demonstrating comparable α-amylase inhibition (IC50 = 11.84 ± 0.06 mg/mL) to acarbose (IC50 = 10.19 ± 0.05 mg/mL). [1]

Cytochrome P450 inhibition Drug-drug interaction CYP3A4 noncompetitive inhibition

In Vivo Antidiabetic Efficacy of Friedelan-3-one in Streptozotocin-Induced Diabetic Rat Model

Friedelan-3-one, administered orally at doses of 20 mg/kg and 40 mg/kg for 28 consecutive days to streptozotocin-induced diabetic rats, produced significant reductions in blood glucose levels accompanied by increased serum insulin, enhanced liver glycogen content, and improved total protein levels. [1] The study further demonstrated modulation of glucose metabolism in both liver and muscle tissues through an insulin-dependent signaling cascade mechanism. [1] While direct comparator data within the same study are not available for cross-compound comparison, these in vivo pharmacodynamic parameters establish friedelan-3-one's antidiabetic efficacy profile in a validated animal model, providing a benchmark that structurally modified friedelane derivatives must meet or exceed to justify substitution.

Antidiabetic activity In vivo glucose metabolism Type 2 diabetes mellitus

Friedelan-3-one Evidence-Based Research and Industrial Application Scenarios


Antimicrobial Susceptibility Studies Targeting Bacillus cereus and Related Gram-Positive Pathogens

Research programs investigating natural product antimicrobials against Bacillus cereus should prioritize friedelan-3-one procurement based on its demonstrated IC50 of 11.40 μg/mL, which provides a 12.8% potency advantage over friedelan-3α-ol in related assays. [1] This scenario is particularly relevant for food safety research given B. cereus prevalence in foodborne illness, and for agricultural applications where friedelin's documented anti-insect effects and soil microbial ecology modulation add complementary value. [2]

Cytochrome P450-Mediated Drug Interaction Assessment in Antidiabetic Drug Development

Investigators developing antidiabetic candidates should select friedelan-3-one when evaluating CYP3A4 and CYP2E1 inhibition potential alongside glucose-lowering activity. The compound's dual CYP inhibition profile (CYP3A4 IC50 = 10.79 μM; CYP2E1 IC50 = 22.54 μM) [1] combined with its in vivo antidiabetic efficacy in streptozotocin-induced diabetic rats at 20-40 mg/kg doses [2] makes it uniquely suited for integrated pharmacology-toxicology assessments that other friedelane analogs lacking CYP inhibition data cannot support.

Semisynthetic Derivatization Starting Material for Friedelane Scaffold Optimization

Medicinal chemistry and natural product derivatization programs requiring a validated friedelane starting material should procure friedelan-3-one as the foundational scaffold. The compound has been successfully employed in the synthesis of friedel-3-enol acetate, friedel-2-oxo-3-enol acetate, friedel-2-ene derivatives, and friedelin ketoxime. [1] Furthermore, dry ozonation studies have demonstrated regioselective oxidation at the D and E rings yielding 3,16-dioxofriedelane, 3,19-dioxofriedelane, and 18β,19β-epoxyfriedelan-3-one, [2] confirming the scaffold's predictable reactivity for structure-activity relationship campaigns.

Pharmacognosy and Chemotaxonomic Reference Standard for Friedelane Triterpenoid Identification

Quality control laboratories and natural product chemistry groups engaged in phytochemical profiling of Celastraceae, Dichapetalaceae, and related plant families should procure authenticated friedelan-3-one as a chromatographic and spectroscopic reference standard. The compound's well-characterized melting point (263°C), NMR spectral data, and extensive natural occurrence across multiple genera including Maytenus, Salacia, Azima, and Quercus [1] establish it as an essential reference for compound identification and quantification in botanical authentication studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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